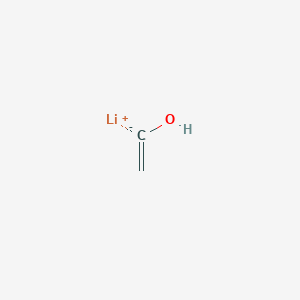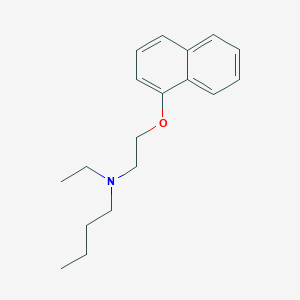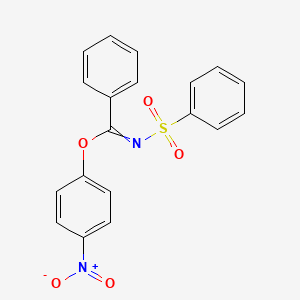![molecular formula C9H15ClN4O B14310164 5-[(5-Amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol CAS No. 114153-80-9](/img/structure/B14310164.png)
5-[(5-Amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound contains a pentan-1-ol (5-carbon) backbone with an amino group and a chloropyrimidine moiety. The chlorine atom is attached to the 6-position of the pyrimidine ring, and the amino group is at the 5-position.
5-[(5-Amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol: is an organic compound with the empirical formula CHClN.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One possible route is through the reaction of 4-amino-6-chloropyrimidine with pentan-1-ol under appropriate conditions.
Industrial Production: Information on large-scale industrial production methods for this specific compound is limited. it can be synthesized in the laboratory using established organic synthesis techniques.
Analyse Chemischer Reaktionen
Reactivity: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Biology and Medicine: Investigating its biological activity, toxicity, and potential as a drug candidate.
Industry: Possible applications in the development of specialty chemicals or pharmaceutical intermediates.
Wirkmechanismus
- The exact mechanism by which this compound exerts its effects is not well-documented. Further research is needed to understand its interactions with biological targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other related compounds include 4-amino-6-chloropyrimidine (without the pentan-1-ol moiety) and other pyrimidine derivatives.
Uniqueness: The presence of both an amino group and a chloropyrimidine ring in the same molecule makes 5-[(5-Amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol unique.
Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding of its potential
Eigenschaften
CAS-Nummer |
114153-80-9 |
|---|---|
Molekularformel |
C9H15ClN4O |
Molekulargewicht |
230.69 g/mol |
IUPAC-Name |
5-[(5-amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol |
InChI |
InChI=1S/C9H15ClN4O/c10-8-7(11)9(14-6-13-8)12-4-2-1-3-5-15/h6,15H,1-5,11H2,(H,12,13,14) |
InChI-Schlüssel |
FVSTUIFFPGEDSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(C(=N1)Cl)N)NCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B14310118.png)

![4-[(4-Cyanophenyl)tellanyl]benzamide](/img/structure/B14310129.png)
![3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea](/img/structure/B14310130.png)

![Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B14310138.png)



